molecular formula C16H24SSi B14068866 [(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane CAS No. 100693-33-2

[(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane

Cat. No.: B14068866
CAS No.: 100693-33-2
M. Wt: 276.5 g/mol
InChI Key: QLMZMIGSSKFJMP-UHFFFAOYSA-N
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Description

(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is an organosilicon compound that features a cyclohexene ring, a phenylsulfanyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane typically involves the reaction of cyclohexene derivatives with phenylsulfanyl and trimethylsilyl reagents. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the cyclohexene, followed by the addition of phenylsulfanyl and trimethylsilyl reagents under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfurized products.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylsulfanyl group can undergo oxidation and reduction, while the trimethylsilyl group can be substituted, allowing the compound to be modified for specific applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexen-1-yl)(phenylthio)methylsilane: Similar structure but with different substituents.

    Benzene, [(cyclohex-1-en-1-yl)methyl]-: Lacks the trimethylsilyl group.

    1-(Cyclopentylidenemethyl)cyclopropylsilane: Different ring structure but similar functional groups.

Uniqueness

(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is unique due to the combination of a cyclohexene ring, phenylsulfanyl group, and trimethylsilyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

CAS No.

100693-33-2

Molecular Formula

C16H24SSi

Molecular Weight

276.5 g/mol

IUPAC Name

[cyclohexen-1-yl(phenylsulfanyl)methyl]-trimethylsilane

InChI

InChI=1S/C16H24SSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h5,8-10,12-13,16H,4,6-7,11H2,1-3H3

InChI Key

QLMZMIGSSKFJMP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CCCCC1)SC2=CC=CC=C2

Origin of Product

United States

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